molecular formula C4H6ClF2NO2S B1407511 3,3-Difluoropyrrolidine-1-sulfonyl chloride CAS No. 1187160-31-1

3,3-Difluoropyrrolidine-1-sulfonyl chloride

Cat. No.: B1407511
CAS No.: 1187160-31-1
M. Wt: 205.61 g/mol
InChI Key: ZRSSBSNLKROXSQ-UHFFFAOYSA-N
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Description

3,3-Difluoropyrrolidine-1-sulfonyl chloride is a chemical compound with the CAS Number: 1187160-31-1. It has a molecular weight of 205.61 .


Molecular Structure Analysis

The IUPAC name for this compound is this compound. The InChI code for this compound is 1S/C4H6ClF2NO2S/c5-11(9,10)8-2-1-4(6,7)3-8/h1-3H2 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . .

Scientific Research Applications

Synthesis and Properties of Novel Materials

  • Fluorinated Polyamides : 3,3-Difluoropyrrolidine-1-sulfonyl chloride is used in synthesizing novel fluorinated polyamides with pyridine and sulfone moieties. These polymers exhibit high thermal stability, excellent solubility in organic solvents, and potential for applications in transparent, flexible films with good mechanical strength and low dielectric constants (Liu et al., 2013).

Catalytic Applications

  • Sulfonylation of Arenes : The compound plays a role in sulfonylation reactions, an essential group of aromatic electrophilic substitutions. Sulfonyl groups are vital synthons in organic chemistry, and sulfonylation reactions have significant industrial applications (Répichet et al., 1999).

Synthesis of Heterocyclic Compounds

  • Heterocyclic Sulfonyl Chlorides and Fluorides : A sulfur-functionalized aminoacrolein derivative, which includes this compound, is employed for synthesizing heterocyclic sulfonyl chlorides and fluorides. This shows its utility in preparing heterocyclic compounds like pyrazoles and pyrimidines, useful in medicinal chemistry (Tucker et al., 2015).

Development of Radiopharmaceuticals

  • Sulfonyl Fluoride-Based Compounds : The compound is studied for its potential in developing bifunctional arylsulfonyl fluorides. These are explored as labelling agents for PET chemistry, demonstrating the versatility of sulfonyl chlorides in radiopharmaceutical development (Inkster et al., 2012).

Solid-Phase Synthesis

  • Synthesis of Oxazolidinones : Polymer-supported sulfonyl chloride, which includes variants of this compound, is utilized in solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones. These compounds have potential applications in developing new antibacterial drugs (Holte et al., 1998).

Safety and Hazards

The compound is labeled with the signal word “Danger”. It has hazard statements H335-H314, indicating that it may cause respiratory irritation and causes severe skin burns and eye damage .

Properties

IUPAC Name

3,3-difluoropyrrolidine-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClF2NO2S/c5-11(9,10)8-2-1-4(6,7)3-8/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSSBSNLKROXSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClF2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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